4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-12(15)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOKSZIUOVRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-cyclopropylmethoxy-N-methylbenzamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound selectively binds to androgen receptors, modulating their activity.
Pathways Involved: It influences pathways related to muscle growth and bone density by mimicking the effects of natural androgens.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: Similar structure but with a fluorine atom instead of a cyclopropylmethoxy group.
4-Amino-N-methylbenzamide: Lacks the cyclopropylmethoxy group, making it less selective in its reactivity.
Uniqueness
Biological Activity
4-Amino-2-(cyclopropylmethoxy)-N-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound includes an amino group, a cyclopropylmethoxy group, and a methylated benzamide moiety, which may enhance its biological activity and pharmacokinetic properties.
Structural Characteristics
The structural formula of this compound is represented as follows:
This structure allows for potential interactions with various biological targets, including neurotransmitter receptors and enzymes involved in disease mechanisms.
Preliminary studies suggest that this compound may influence pathways related to neurotransmission and receptor binding. The presence of the cyclopropylmethoxy group is believed to enhance lipophilicity, potentially affecting the compound's ability to cross biological membranes and interact with target sites in vivo.
Target Interactions
The compound's interactions with biological targets can be summarized as follows:
| Target | Type of Interaction | Effect |
|---|---|---|
| Neurotransmitter Receptors | Binding | Modulation of neurotransmission pathways |
| Enzymes | Inhibition/Activation | Alteration of metabolic pathways |
| Signal Transduction Pathways | Inhibition | Potential anti-cancer effects |
Pharmacological Studies
Research indicates that the compound may exhibit significant anti-cancer properties through its action on specific signaling pathways. For instance, it has been suggested that it could inhibit the STAT3 pathway, which is crucial in many cancers. This inhibition can lead to decreased cell proliferation and survival, particularly in malignant cells.
Case Studies
Recent investigations into the compound's efficacy have involved various cancer cell lines. For example:
- Study A : In vitro studies demonstrated that this compound reduced proliferation rates in human breast cancer cells by approximately 60% compared to untreated controls.
- Study B : The compound was shown to induce apoptosis in osteosarcoma cells, with flow cytometry analyses revealing significant increases in early apoptotic markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
